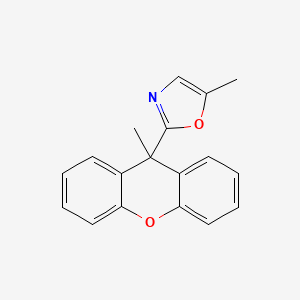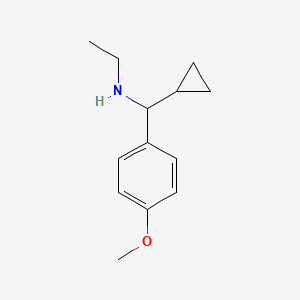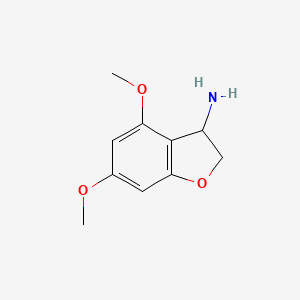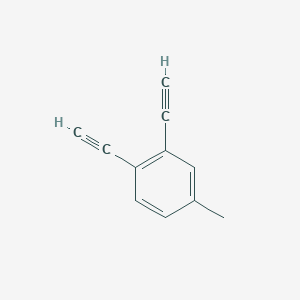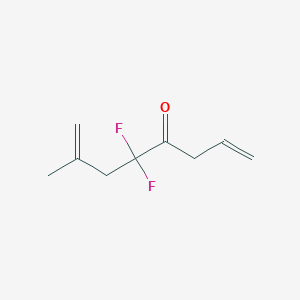
5,5-Difluoro-7-Methyl-1,7-Octadien-4-One
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Difluoro-7-Methyl-1,7-Octadien-4-One: is an organic compound with the molecular formula C9H12F2O It is characterized by the presence of two fluorine atoms and a methyl group attached to an octadienone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluoro-7-Methyl-1,7-Octadien-4-One typically involves the fluorination of a suitable precursor. One common method is the reaction of 7-Methyl-1,7-Octadien-4-One with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5,5-Difluoro-7-Methyl-1,7-Octadien-4-One can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in substitution reactions where the fluorine atoms are replaced by other functional groups. Nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide are common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), Potassium cyanide (KCN)
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of ethers, nitriles, or other substituted derivatives
Aplicaciones Científicas De Investigación
Chemistry: 5,5-Difluoro-7-Methyl-1,7-Octadien-4-One is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. Its fluorinated structure makes it useful in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine: The compound has potential applications in drug discovery and development. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism by which 5,5-Difluoro-7-Methyl-1,7-Octadien-4-One exerts its effects depends on its chemical interactions with molecular targets. The fluorine atoms in the compound can form strong bonds with various substrates, influencing the reactivity and selectivity of the compound in chemical reactions. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
5,5-Difluoro-1,7-Octadien-4-One: Similar structure but lacks the methyl group.
7-Methyl-1,7-Octadien-4-One: Similar structure but lacks the fluorine atoms.
5,5-Difluoro-1,7-Octadien-4-ol: Similar structure but contains a hydroxyl group instead of a ketone.
Uniqueness: 5,5-Difluoro-7-Methyl-1,7-Octadien-4-One is unique due to the presence of both fluorine atoms and a methyl group, which confer distinct chemical properties. The combination of these functional groups enhances the compound’s reactivity and stability, making it valuable for various applications.
Propiedades
Fórmula molecular |
C9H12F2O |
|---|---|
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
5,5-difluoro-7-methylocta-1,7-dien-4-one |
InChI |
InChI=1S/C9H12F2O/c1-4-5-8(12)9(10,11)6-7(2)3/h4H,1-2,5-6H2,3H3 |
Clave InChI |
BZLOTVDVOMLWBI-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CC(C(=O)CC=C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


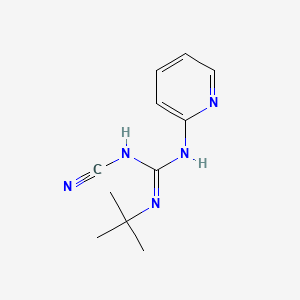
![4-Oxo-4-(4-(6-(tetrahydro-2h-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)-phenylamino)butanoic acid](/img/structure/B13953197.png)
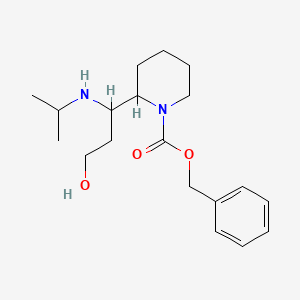
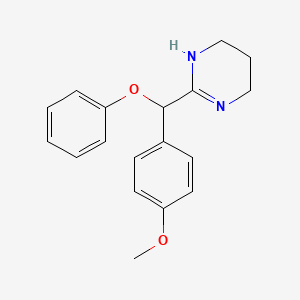
![Methyl (2-methoxyphenyl)[(trimethylsilyl)oxy]acetate](/img/structure/B13953203.png)
![4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine](/img/structure/B13953209.png)

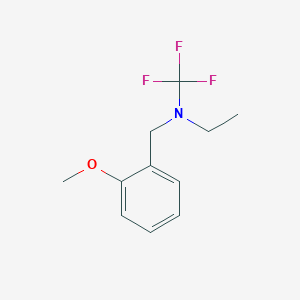
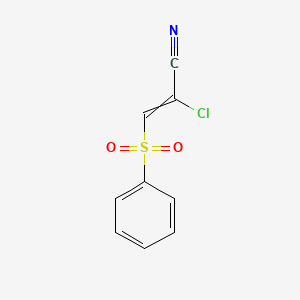
![Phosphonic acid, [2-[bis(trimethylsilyl)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13953229.png)
